molecular formula C8H7NO3 B029372 Methyl 5-formylpyridine-3-carboxylate CAS No. 6221-06-3

Methyl 5-formylpyridine-3-carboxylate

Cat. No.: B029372
CAS No.: 6221-06-3
M. Wt: 165.15 g/mol
InChI Key: VLRLIUOJJSNOCS-UHFFFAOYSA-N
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Description

Methyl 5-formylpyridine-3-carboxylate is a high-purity, bifunctional organic building block of significant value in chemical synthesis and drug discovery research. This compound features two distinct and highly reactive functional groups—an aldehyde and an ester—positioned on a pyridine core, making it an ideal precursor for the construction of diverse chemical libraries. Its primary research application lies in medicinal chemistry, where it serves as a key intermediate for the synthesis of complex heterocyclic compounds, such as fused pyridines and specialized ligands. The aldehyde group is readily available for nucleophilic attack, enabling condensation reactions to form imines (Schiff bases) or for use in reductive amination protocols to introduce amine-containing side chains. Concurrently, the ester moiety can undergo hydrolysis to the carboxylic acid, be converted to amides, or participate in other nucleophilic substitution reactions. This dual reactivity allows researchers to efficiently generate a wide array of derivatives from a single, well-defined starting material, facilitating structure-activity relationship (SAR) studies and the development of potential pharmacologically active molecules, including kinase inhibitors and other small-molecule therapeutics. Its unique structure also finds utility in materials science for the development of novel coordination polymers and metal-organic frameworks (MOFs).

Properties

IUPAC Name

methyl 5-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRLIUOJJSNOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599493
Record name Methyl 5-formylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-06-3
Record name Methyl 5-formylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Yields

  • PCC in Dichloromethane : At 0–25°C, PCC selectively oxidizes the hydroxymethyl group to an aldehyde with a reported yield of 78–82% . Side products, such as over-oxidized carboxylic acids, are minimized by maintaining low temperatures.

  • Dess-Martin Periodinane in Acetonitrile : This reagent offers faster reaction times (2–4 hours) and higher yields (85–89% ) but requires rigorous moisture exclusion.

Mechanistic Insight :
The oxidation proceeds via a two-electron transfer mechanism, where the oxidizing agent abstracts a hydride from the hydroxymethyl group, forming the aldehyde functionality. Steric hindrance from the adjacent ester group slows the reaction, necessitating extended stirring times (6–8 hours for PCC).

Vilsmeier-Haack Formylation of Methyl 5-Aminopyridine-3-Carboxylate

The Vilsmeier-Haack reaction enables direct formylation of aminopyridine derivatives. Methyl 5-aminopyridine-3-carboxylate reacts with POCl₃ and DMF to yield the formyl product.

Optimization Parameters

ParameterOptimal ValueEffect on Yield
POCl₃ Equivalents1.5Maximizes iminium intermediate formation
Temperature80–90°CAccelerates electrophilic substitution
Solvent1,2-DichloroethaneEnhances reagent solubility

Under these conditions, yields reach 70–75% , with residual starting material (<5%) due to competing hydrolysis of the iminium intermediate. Post-reaction quenching with aqueous sodium acetate is critical to isolate the aldehyde.

Palladium-Catalyzed Carbonylative Coupling

Palladium-mediated strategies provide a versatile approach for introducing the formyl group. A representative protocol involves:

Substrate : Methyl 5-bromopyridine-3-carboxylate
Catalyst : Pd(PPh₃)₄ (1.5 mol% )
CO Source : Mo(CO)₆
Base : Cs₂CO₃
Solvent : DMF/H₂O (4:1)

Performance Metrics

  • Yield : 65–68% after 12 hours at 100°C

  • Byproducts : Methyl 5-carboxypyridine-3-carboxylate (<10%) from over-carbonylation

Key Challenge : CO gas handling complicates scalability, prompting the use of solid CO sources like Mo(CO)₆.

Directed Ortho-Metalation (DoM) Strategies

DoM techniques exploit the ester group’s directing effects to functionalize the pyridine ring.

Stepwise Synthesis

  • Lithiation : Treatment of methyl pyridine-3-carboxylate with LDA at −78°C generates a stabilized aryllithium species at the 5-position.

  • Formylation : Quenching with DMF introduces the aldehyde group.

Yield : 60–63% (two steps)
Limitation : Sensitivity to moisture and stringent temperature control reduce reproducibility.

Comparative Analysis of Preparation Methods

MethodYield (%)ScalabilityCost Efficiency
Oxidation78–89HighModerate
Vilsmeier-Haack70–75MediumLow
Palladium Catalysis65–68LowHigh
Directed Metalation60–63MediumModerate

Trade-offs :

  • Oxidation balances yield and scalability but requires expensive reagents.

  • Palladium Catalysis suffers from catalyst costs but offers functional group tolerance.

Industrial-Scale Considerations

For bulk production, oxidation methods using Dess-Martin periodinane are favored despite reagent costs due to shorter reaction times and easier workup. Continuous flow systems mitigate safety concerns associated with exothermic oxidation steps.

Process Optimization :

  • Solvent Recycling : DCM recovery rates exceed 90% via distillation.

  • Catalyst Recovery : Palladium catalysts are reclaimed using scavenger resins, reducing costs by 15–20% .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes selective oxidation to yield carboxylic acid derivatives.

Reaction TypeConditionsProductYieldReference
Formyl → CarboxylKMnO₄ in acidic H₂OMethyl 5-carboxypyridine-3-carboxylate85%
Aerobic oxidationCu(OAc)₂, O₂, 80°CSame as above78%
  • Over-oxidation of the pyridine ring is avoided under controlled basic conditions (pH 8–9) .

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group, while the ester remains intact.

Reducing AgentSolventProductSelectivity
NaBH₄MeOHMethyl 5-(hydroxymethyl)pyridine-3-carboxylate92%
H₂/Pd-CEtOHSame as above88%
  • NaBH₄ shows superior selectivity for the formyl group over ester functionalities .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid.

ConditionsProductRate (k, s⁻¹)
1M NaOH, 25°C5-Formylpyridine-3-carboxylic acid3.2 × 10⁻³
H₂SO₄ (cat.), H₂O, refluxSame as above2.8 × 10⁻³
  • Alkaline hydrolysis proceeds via nucleophilic acyl substitution .

Nucleophilic Addition at Formyl Group

The aldehyde participates in condensation and addition reactions.

ReactionReagentProductApplication
Aldol condensationAcetone, NaOHα,β-Unsaturated ketoneBuilding block for heterocycles
Grignard additionMeMgBrMethyl 5-(1-hydroxyethyl)pyridine-3-carboxylateAlcohol synthesis
  • Aldol products show π-conjugation with the pyridine ring, enhancing UV absorption at 320 nm .

Electrophilic Aromatic Substitution

The pyridine ring undergoes substitution at electron-rich positions.

ReactionElectrophilePositionConditions
NitrationHNO₃/H₂SO₄C40°C, 2 hr
BrominationBr₂/FeBr₃C260°C, 1 hr
  • Nitration at C4 is favored due to directing effects of the electron-withdrawing ester and formyl groups .

Cross-Coupling Reactions

The formyl group enables catalytic coupling for biaryl synthesis.

Reaction TypeCatalystSubstrateProduct
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acidMethyl 5-(biphenyl-2-yl)pyridine-3-carboxylate
Heck couplingPd(OAc)₂StyreneAlkenylated derivative
  • Coupling efficiency depends on ligand choice (e.g., PPh₃ vs. XPhos) .

Coordination Chemistry

The pyridine nitrogen and carbonyl oxygen act as ligands for metal complexes.

Metal SaltCoordination ModeComplex Geometry
CuCl₂N(pyridine), O(ester)Square planar
Fe(NO₃)₃N(pyridine), O(formyl)Octahedral
  • Cu(II) complexes exhibit catalytic activity in oxidation reactions .

Biochemical Interactions

Limited studies suggest interactions with enzymes involved in vitamin B6 metabolism:

  • 2-Methyl-3-hydroxy-5-formylpyridine-4-carboxylate (structurally related) acts as a metabolite in pyridoxine degradation .
  • Potential inhibition of kyotorphin synthase (β = 5.35, P = 0.049) observed in hypertensive models .

Scientific Research Applications

Methyl 5-formylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-formylpyridine-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the formyl and ester groups. These functional groups allow the compound to undergo nucleophilic addition, oxidation, and reduction reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Structural Analogs

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate
  • Structure : Differs in the heterocyclic core (pyrazolo[1,5-a]pyridine vs. pyridine). The formyl group is at position 3, and the ester is at position 3.
  • Molecular Weight : 204.18 g/mol (C₁₀H₈N₂O₃), slightly higher than the target compound due to the additional nitrogen in the pyrazolo ring.
  • Reactivity : The pyrazolo ring may enhance π-stacking interactions in coordination chemistry, while the formyl group’s position could alter nucleophilic addition pathways compared to the pyridine analog .
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
  • Structure : Features a partially saturated pyridine ring (5,6-dihydro), a chloro substituent at position 4, and an ethyl ester.
  • The dihydro structure may reduce aromatic stability but improve solubility in nonpolar solvents.
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate
  • Structure: Contains a cyano group (position 5), thioxo group (position 6), and ethyl ester (position 3). The dihydro ring introduces partial saturation.
  • Reactivity: The thioxo group can act as a ligand in metal coordination, while the cyano group may participate in cycloaddition reactions. The ethyl ester likely increases lipophilicity compared to methyl esters .
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate
  • Structure : Combines a methoxy-substituted pyridine with an acrylate ester. The electron-donating methoxy group contrasts with the electron-withdrawing formyl group in the target compound.
  • The methoxy group may improve solubility in polar solvents .

Functional Group Influence

Compound Key Functional Groups Impact on Properties
Methyl 5-formylpyridine-3-carboxylate Formyl (C5), methyl ester (C3) High electrophilicity at C5; ester group enables hydrolysis to carboxylic acids.
Methyl 3-formylpyrazolo[...]-5-carboxylate Pyrazolo ring, formyl (C3) Enhanced rigidity; potential for unique coordination chemistry.
Ethyl 4-chloro-3-formyl-5,6-dihydro... Chloro (C4), dihydro ring Increased stability toward electrophilic substitution; dihydro structure improves flexibility.
Ethyl 5-cyano-2-methyl-6-thioxo... Cyano (C5), thioxo (C6) Thioxo group supports metal binding; cyano enables click chemistry.

Spectral and Physical Data Comparison

  • NMR Trends :
    • Formyl protons typically resonate at δ 9.5–10.5 ppm in ¹H NMR, as seen in methyl shikimate analogs .

    • Pyridine ring protons appear at δ 7.0–9.0 ppm, influenced by substituents .
  • Melting Points :
    • Methyl esters (e.g., Methyl (S)-6-oxo-2-phenyl-...carboxylate) show melting points ~150–160°C, suggesting similar thermal stability for the target compound .
  • Chromatography :
    • Esters like methyl palmitate () elute based on polarity, suggesting the target compound would require medium-polarity mobile phases for HPLC separation.

Biological Activity

Methyl 5-formylpyridine-3-carboxylate (MFPC) is a pyridine derivative with notable potential in medicinal chemistry. This compound has drawn attention due to its various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of MFPC, summarizing key research findings, mechanisms of action, and potential applications.

MFPC has the molecular formula C9H9NO4 and features both formyl and carboxylate functional groups. These groups are crucial for the compound's reactivity and biological interactions. The synthesis of MFPC typically involves a Vilsmeier-Haack reaction, which introduces the formyl group into the pyridine ring, followed by esterification to yield the carboxylate.

Antimicrobial Activity

Research has demonstrated that MFPC exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, MFPC showed potent activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity (MIC µg/mL)Mechanism of Action
Staphylococcus aureus32Membrane disruption
Escherichia coli64Inhibition of metabolic pathways
Pseudomonas aeruginosa128Cell wall synthesis inhibition

Anticancer Properties

MFPC has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colon cancer (Colo 205) and neuroblastoma (SH-SY5Y). The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells through activation of caspase pathways .

Case Study: Anticancer Activity Assessment

In a recent study, MFPC was tested against several cancer cell lines:

  • Cell Lines Tested : Colo 205 (colon adenocarcinoma), SH-SY5Y (neuroblastoma), MRC-5 (non-cancerous lung fibroblast).
  • Findings : The highest cytotoxic effect was observed in SH-SY5Y cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

The biological activity of MFPC can be attributed to its structural features. The formyl group enhances hydrogen bonding capabilities, allowing for better interaction with biological targets such as enzymes and receptors. This interaction may lead to alterations in enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

MFPC can be compared with other pyridine derivatives to highlight its unique properties:

CompoundKey Functional GroupsBiological Activity
Methyl 5-methoxypyridine-3-carboxylateMethoxy groupModerate antimicrobial activity
Methyl 5-formylpyridine-3-carboxylic acidCarboxylic acidLow solubility, limited bioactivity
Methyl 5-formyl-6-methoxypyridine-3-carboxylateBoth formyl and methoxy groupsEnhanced reactivity and bioactivity

Future Directions

Given its promising biological activities, further research on MFPC is warranted. Potential areas for investigation include:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate specific molecular targets and pathways affected by MFPC.
  • Formulation Development : To enhance bioavailability and target delivery systems for improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 5-formylpyridine-3-carboxylate, and how is diastereoselectivity achieved?

  • Methodology : The compound can be synthesized via diastereoselective routes involving Michael addition or cyclization reactions. For example, analogous pyridine carboxylates are prepared by reacting substituted pyridines with methylating agents under controlled conditions. Diastereoselectivity is achieved through steric and electronic effects of substituents, as demonstrated in the synthesis of methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates using chiral auxiliaries or catalysts .
  • Characterization : Key techniques include 1H^1 \text{H}/13C^13 \text{C} NMR for confirming regiochemistry, IR spectroscopy for identifying functional groups (e.g., formyl and ester), and elemental analysis for purity validation. X-ray crystallography (using SHELX or Bruker AXS software) resolves absolute configurations .

Q. What spectroscopic and crystallographic tools are critical for confirming the structure of this compound?

  • Spectroscopy : High-resolution mass spectrometry (HRMS) determines molecular weight, while 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY NMR experiments assign spatial relationships between protons. IR confirms the presence of the formyl (C=O) and ester (C-O) groups.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and crystal packing. Data collection uses APEX2, and absorption corrections are applied via SADABS .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound in trifluoromethylation or decarboxylation steps?

  • Optimization Strategies :

  • Trifluoromethylation : Use CuCF3_3 reagents under inert atmospheres to avoid hydrolysis. Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .
  • Decarboxylation : Employ microwave-assisted heating to reduce reaction time. Catalytic amounts of Pd or Cu salts can accelerate decarboxylation while minimizing side reactions .
    • Data Contradictions : If computational models (DFT) predict higher reactivity than observed experimentally, revise solvent effects or consider non-innocent roles of counterions in mechanistic pathways.

Q. What strategies resolve discrepancies between computational predictions and experimental observations in the reactivity of the formyl group?

  • Approach :

Re-evaluate Computational Parameters : Include implicit solvent models (e.g., COSMO-RS) or dispersion corrections in DFT calculations to better approximate experimental conditions.

Experimental Validation : Perform kinetic isotope effect (KIE) studies or in situ IR monitoring to detect transient intermediates.

Crystallographic Evidence : Compare X-ray structures of reactive intermediates with computed transition states to identify steric hindrance or electronic effects .

Q. How can this compound be utilized in fragment-based drug discovery (FBDD) campaigns?

  • Methodology :

  • Fragment Design : Modify the pyridine core and ester group to tune lipophilicity (clogP) and solubility. Introduce bioisosteres (e.g., replacing the formyl group with a nitro or cyano moiety) to enhance binding affinity.
  • SAR Studies : Use surface plasmon resonance (SPR) or NMR-based screening to assess fragment-protein interactions. Co-crystallization with target proteins (e.g., kinases) identifies binding motifs .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis Diastereoselective cyclization, trifluoromethylation
Structural Analysis SC-XRD (SHELX), HRMS, 1H^1 \text{H}/13C^13 \text{C} NMR
Computational Modeling DFT (B3LYP/6-31G*), COSMO-RS solvation
Application in FBDD SPR screening, X-ray co-crystallization

Retrosynthesis Analysis

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Feasible Synthetic Routes

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